Enhanced Lipophilicity (XLogP3) Compared to Dehalogenated 8-Methoxyquinoline Core
The compound's high lipophilicity is a critical differentiator for applications where membrane permeability or hydrophobic interactions are key. The presence of three heavy halogen atoms (two Br, one Cl) significantly increases the calculated partition coefficient (XLogP3-AA) compared to the unsubstituted 8-methoxyquinoline core. This property is central to its use as a probe in cellular assays or as a lipophilic building block for medicinal chemistry [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 (calculated for the closely related isomer 3,7-dibromo-5-chloro-8-methoxyquinoline; value for 3,4-isomer is expected to be similar based on structural homology) |
| Comparator Or Baseline | Unsubstituted 8-methoxyquinoline (XLogP3-AA not explicitly reported, but qualitatively less lipophilic) |
| Quantified Difference | N/A (qualitative difference; high XLogP3-AA of >4 indicates strong lipophilicity conferred by halogenation) |
| Conditions | Computed property based on PubChem release 2024.11.20 data for the 3,7-dibromo isomer as a proxy [1]. |
Why This Matters
A high XLogP3-AA value of 4.2 directly informs procurement decisions for projects focused on optimizing membrane permeability, CNS penetration, or for use in hydrophobic binding pockets where other halogenated quinolines may have insufficient lipophilicity.
- [1] PubChem. (n.d.). 3,7-Dibromo-5-chloro-8-methoxyquinoline (CID 58763075): Computed Properties. Retrieved from PubChem. View Source
